molecular formula C26H30N4O4S B11334615 N-(3'-Acetyl-5-methyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL)acetamide

N-(3'-Acetyl-5-methyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL)acetamide

Cat. No.: B11334615
M. Wt: 494.6 g/mol
InChI Key: JHYCPLAFUMWARM-UHFFFAOYSA-N
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Description

N-(3’-Acetyl-5-methyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of N-(3’-Acetyl-5-methyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide involves multiple steps. The starting materials typically include substituted indoles and thiadiazoles. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the spiro structure. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3’-Acetyl-5-methyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3’-Acetyl-5-methyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may interfere with cellular processes essential for microbial survival .

Comparison with Similar Compounds

N-(3’-Acetyl-5-methyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide can be compared with other spiro compounds and thiadiazole derivatives. Similar compounds include:

    Spiro[indole-3,2’-thiadiazole] derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.

    Thiadiazole derivatives: These compounds are known for their antimicrobial and anticancer activities. The uniqueness of N-(3’-Acetyl-5-methyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide lies in its specific substituents and spiro structure, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H30N4O4S

Molecular Weight

494.6 g/mol

IUPAC Name

N-[4-acetyl-5'-methyl-1'-[[4-(3-methylbutoxy)phenyl]methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C26H30N4O4S/c1-16(2)12-13-34-21-9-7-20(8-10-21)15-29-23-11-6-17(3)14-22(23)26(24(29)33)30(19(5)32)28-25(35-26)27-18(4)31/h6-11,14,16H,12-13,15H2,1-5H3,(H,27,28,31)

InChI Key

JHYCPLAFUMWARM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CC4=CC=C(C=C4)OCCC(C)C

Origin of Product

United States

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